3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid, also known as (2E)-4-oxo-4-(2-propynylamino)-2-butenoic acid, is a compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This compound is characterized by the presence of a propynyl group attached to a carbamoyl moiety, which is further connected to a prop-2-enoic acid backbone. It is a solid at ambient temperature and has a boiling point of 137-140°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid typically involves the reaction of propargylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include:
Temperature: Ambient temperature
Solvent: A suitable organic solvent such as dichloromethane
Catalyst: None required
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted prop-2-enoic acid derivatives.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The propynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-(prop-2-yn-1-ylamino)but-2-enoic acid
- (Prop-2-yn-1-yloxy)benzene
- Phenyl prop-2-yn-1-yl ether
Uniqueness
3-[(Prop-2-yn-1-yl)carbamoyl]prop-2-enoic acid is unique due to its specific structural features, including the propynyl group attached to a carbamoyl moiety. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H7NO3 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-oxo-4-(prop-2-ynylamino)but-2-enoic acid |
InChI |
InChI=1S/C7H7NO3/c1-2-5-8-6(9)3-4-7(10)11/h1,3-4H,5H2,(H,8,9)(H,10,11) |
InChI Key |
HALRXTZFQAPCDC-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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